molecular formula C6H12NaO7 B1663515 Sodium gluconate CAS No. 527-07-1

Sodium gluconate

Cat. No.: B1663515
CAS No.: 527-07-1
M. Wt: 219.14 g/mol
InChI Key: IAYLKIVGMOMHDX-JJKGCWMISA-N
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Description

Sodium gluconate is the sodium salt of gluconic acid, with the chemical formula C6H11NaO7. It is a white, water-soluble powder known for its excellent chelating properties, particularly in alkaline and concentrated alkaline solutions. This compound is non-toxic, biodegradable, and finds applications across various industries, including textiles, metal surface treatment, and cement .

Mechanism of Action

Target of Action

Sodium gluconate, the sodium salt of gluconic acid , is known for its chelating properties . It primarily targets metal ions in various applications, forming stable complexes with them . In the context of cement and concrete, it interacts with the calcium ions (Ca2+) present .

Mode of Action

The mode of action of this compound involves a chemical reaction where gluconic acid is neutralized with sodium hydroxide (NaOH). This reaction results in the formation of this compound, where the sodium ions (Na+) replace the hydrogen ions (H+) in gluconic acid . In the context of cement, this compound acts as a set-retarder but usually improves the flow properties of cement pastes at constant water-to-cement ratios .

Biochemical Pathways

This compound is involved in the metabolism of glucose. Glucose, or other sugar sources, serve as the substrate for microorganisms, typically bacteria or fungi, to produce gluconic acid . This gluconic acid is then converted into this compound . In humans, gluconate metabolism involves the enzyme gluconokinase, which converts D-gluconate to 6-phospho-D-gluconate .

Pharmacokinetics

It’s also likely to be metabolized and excreted efficiently due to its involvement in common metabolic pathways .

Result of Action

The result of this compound’s action depends on its application. In the context of cement, it improves the workability and performance of concrete . In other applications, it forms stable complexes with metal ions, which can be useful in industries such as textile and metal surface treatment .

Action Environment

This compound is known for its biodegradability, which means it can break down naturally in the environment . It is considered environmentally friendly . Its action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . It is generally stable over a wide range of conditions .

Biochemical Analysis

Biochemical Properties

Sodium gluconate plays a significant role in biochemical reactions. It has been found to significantly increase the biomass of certain microorganisms and the expression of most genes involved in biochemical degradation . Activities of central carbon metabolism, fatty acid β-oxidation, and oxidative phosphorylation were all promoted .

Cellular Effects

This compound has been observed to have various effects on cellular processes. For instance, it has been found to stimulate the production of intestinal butyrate . It also acts as a chelating agent, which can influence cell function by binding to metal ions and altering their chemical behavior .

Molecular Mechanism

The molecular mechanism of this compound involves a chemical reaction where gluconic acid is neutralized with sodium hydroxide (NaOH) . This reaction results in the formation of this compound, where the sodium ions (Na+) replace the hydrogen ions (H+) in gluconic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, this compound has been found to prolong the setting time of certain materials, enhancing workability . Higher dosages led to a longer setting time, increased workability, reduced compressive strength, and improved porosity .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been found to promote the intracellular transport of certain compounds, along with the secretion of biosurfactants, enhancing emulsification and solubilization capabilities for improved dissolution and degradation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Sodium-glucose co-transporters (SGLTs) are responsible for the “secondary-active” transport of glucose and other substrates across cellular membranes . They concentrate glucose inside the cell using electrochemical energy from the transmembrane Na+ gradient, employing an alternating access co-transport mechanism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium gluconate can be synthesized through the fermentation of glucose by certain microorganisms, such as strains of Aspergillus niger or Pseudomonas. The primary product of this fermentation is gluconic acid, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Sodium gluconate primarily undergoes chelation reactions due to its ability to form stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the stable chelate complexes formed with various metal ions.

Properties

CAS No.

527-07-1

Molecular Formula

C6H12NaO7

Molecular Weight

219.14 g/mol

IUPAC Name

sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1

InChI Key

IAYLKIVGMOMHDX-JJKGCWMISA-N

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Na]

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.[Na]

boiling_point

No boiling point at normal pressure;  decomposes at 196-198 °C

density

1.8 g/cm³

melting_point

170-175 °C

14906-97-9
527-07-1

physical_description

Liquid;  Other Solid;  NKRA;  Liquid, Other Solid;  Dry Powder, Liquid;  Dry Powder
White to tan, granular to fine, crystalline powder
White solid;  [ICSC] Technical product may have a pleasant odor;  [Merck Index] White crystals with a pleasant odor;  [Alfa Aesar MSDS]
WHITE CRYSTALS.

Related CAS

14906-97-9

solubility

Very soluble in water. Sparingly soluble in ethanol
Solubility in water, g/100ml at 25 °C: 59 (good)

Synonyms

oron gluconate
D-gluconate
D-gluconic acid
dextronic acid
gluconate
gluconic acid
gluconic acid, (113)indium-labeled
gluconic acid, (14)C-labeled
gluconic acid, (159)dysprosium-labeled salt
gluconic acid, (99)technecium (5+) salt
gluconic acid, 1-(14)C-labeled
gluconic acid, 6-(14)C-labeled
gluconic acid, aluminum (3:1) salt
gluconic acid, ammonium salt
gluconic acid, calcium salt
gluconic acid, cesium(+3) salt
gluconic acid, cobalt (2:1) salt
gluconic acid, copper salt
gluconic acid, Fe(+2) salt, dihydrate
gluconic acid, lanthanum(+3) salt
gluconic acid, magnesium (2:1) salt
gluconic acid, manganese (2:1) salt
gluconic acid, monolithium salt
gluconic acid, monopotassium salt
gluconic acid, monosodium salt
gluconic acid, potassium salt
gluconic acid, sodium salt
gluconic acid, strontium (2:1) salt
gluconic acid, tin(+2) salt
gluconic acid, zinc salt
lithium gluconate
magnerot
magnesium gluconate
maltonic acid
manganese gluconate
pentahydroxycaproic acid
sodium gluconate
zinc gluconate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium gluconate
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